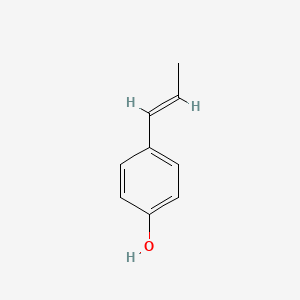

trans-Anol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-[(E)-prop-1-enyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O/c1-2-3-8-4-6-9(10)7-5-8/h2-7,10H,1H3/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMFCIIBZHQXRCJ-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50174684 | |

| Record name | 4-Propenylphenol, (E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50174684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20649-39-2 | |

| Record name | 4-Propenylphenol, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020649392 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Propenylphenol, (E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50174684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[(1E)-prop-1-en-1-yl]phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-PROPENYLPHENOL, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/20748P37VF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Natural Sources of Trans-Anethole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary natural sources of trans-anethole, a phenylpropene with significant applications in the pharmaceutical, food, and cosmetic industries. This document details the botanical origins, quantitative analysis of trans-anethole content, experimental methodologies for its extraction and characterization, and the biosynthetic pathways involved in its production in plants.

Principal Natural Sources of trans-Anethole

Trans-anethole is predominantly found in the essential oils of a select group of aromatic plants. The most commercially significant sources are:

-

Anise (Pimpinella anisum) : A flowering plant in the family Apiaceae, native to the eastern Mediterranean region and Southwest Asia. Its seeds are the primary source of the essential oil.

-

Star Anise (Illicium verum) : A medium-sized evergreen tree native to northeast Vietnam and southwest China. The star-shaped fruit is harvested and its essential oil is extracted.

-

Fennel (Foeniculum vulgare) : A hardy, perennial herb with yellow flowers and feathery leaves. It belongs to the carrot family (Apiaceae). The seeds are the most common source of its essential oil.

Quantitative Analysis of trans-Anethole Content

The concentration of trans-anethole in the essential oils of these plants can vary depending on factors such as geographical origin, cultivation practices, harvesting time, and extraction method. The tables below summarize the typical quantitative data found in the literature.

Table 1: trans-Anethole Content in Anise (Pimpinella anisum) Essential Oil

| Plant Part | Extraction Method | trans-Anethole Content (%) | Reference(s) |

| Seeds | Steam Distillation | 80 - 95 | [1] |

| Seeds | Steam Distillation | 78.63 - 95.21 | [2] |

| Seeds | Hydrodistillation | 91.75 | [3] |

| Seeds | Hydrodistillation | 93.00 | [4] |

| Seeds | Hydrodistillation | 71.52 - 91.31 | [5] |

Table 2: trans-Anethole Content in Star Anise (Illicium verum) Essential Oil

| Plant Part | Extraction Method | trans-Anethole Content (%) | Reference(s) |

| Fruit | Steam Distillation | 80 - 90 | [6][7] |

| Fruit | Hydrodistillation | 83.68 | [8] |

| Fruit | Hydrodistillation | 84.79 | [9] |

| Fruit | Hydrodistillation | 83.46 | [10] |

| Fruit | Solvent Extraction | 77.29 - 91.87 | [11] |

Table 3: trans-Anethole Content in Fennel (Foeniculum vulgare) Essential Oil

| Plant Part | Extraction Method | trans-Anethole Content (%) | Reference(s) |

| Seeds | Steam Distillation | 50 - 60 | [2] |

| Seeds (Sweet Fennel) | Steam Distillation | > 75 | [12] |

| Seeds (Bitter Fennel) | Steam Distillation | 50 - 78 | [12] |

| Seeds | Hydrodistillation | 30.66 - 89.74 | [2] |

| Dried Aerial Parts | Hydrodistillation | 31 - 36 | [13] |

| Dry Seeds (Summer) | Not Specified | 78.25 | [14] |

Experimental Protocols

Extraction of Essential Oil by Steam Distillation

This protocol describes a general method for the laboratory-scale extraction of essential oils from plant material.

Materials and Equipment:

-

Ground plant material (e.g., anise seeds, star anise fruits, fennel seeds)

-

Steam generator

-

Round-bottom flask (distillation flask)

-

Heating mantle

-

Condenser

-

Receiving flask

-

Separatory funnel

-

Anhydrous sodium sulfate or magnesium sulfate

-

Organic solvent (e.g., diethyl ether, hexane)

-

Rotary evaporator

Procedure:

-

Preparation of Plant Material: Grind the dried plant material to a coarse powder to increase the surface area for efficient oil extraction.

-

Apparatus Setup: Assemble the steam distillation apparatus. Place the ground plant material in the distillation flask.

-

Steam Generation: Heat water in the steam generator to produce a steady flow of steam.

-

Distillation: Introduce the steam into the bottom of the distillation flask containing the plant material. The steam will pass through the material, vaporizing the volatile essential oils.

-

Condensation: The mixture of steam and essential oil vapor will travel to the condenser, where it will be cooled and condensed back into a liquid.

-

Collection: Collect the distillate, which will be a two-phase mixture of water (hydrosol) and the less dense essential oil, in the receiving flask.

-

Separation: Transfer the distillate to a separatory funnel. Allow the layers to separate, and then drain off the lower aqueous layer.

-

Solvent Extraction: Extract the aqueous layer with an organic solvent (e.g., diethyl ether) to recover any dissolved essential oil. Combine the organic extracts with the initial oil layer.

-

Drying: Dry the combined organic phase with anhydrous sodium sulfate or magnesium sulfate to remove any residual water.

-

Solvent Removal: Filter the dried solution to remove the drying agent. Remove the solvent using a rotary evaporator under reduced pressure to obtain the pure essential oil.[3][13][15]

Quantification of trans-Anethole by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a typical GC-MS method for the analysis and quantification of trans-anethole in essential oil samples.

Materials and Equipment:

-

Essential oil sample

-

Hexane (or other suitable solvent)

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column (e.g., DB-5, HP-5MS)

-

Helium (carrier gas)

-

trans-Anethole standard

Procedure:

-

Sample Preparation: Prepare a dilute solution of the essential oil in hexane (e.g., 1% v/v). Also, prepare a series of standard solutions of trans-anethole in hexane of known concentrations for calibration.

-

GC-MS Instrument Setup:

-

Injector: Set the injector temperature (e.g., 250 °C) and split ratio (e.g., 1:100).

-

Oven Program: Set the initial oven temperature (e.g., 60 °C for 2 minutes), then ramp the temperature at a specific rate (e.g., 3 °C/minute) to a final temperature (e.g., 240 °C), and hold for a few minutes.

-

Carrier Gas: Use helium at a constant flow rate (e.g., 1 mL/minute).

-

Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Set the mass scan range (e.g., 40-400 amu).

-

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample and standard solutions into the GC.

-

Data Acquisition: Acquire the chromatograms and mass spectra for each run.

-

Identification: Identify the trans-anethole peak in the sample chromatogram by comparing its retention time and mass spectrum with that of the pure standard.

-

Quantification: Construct a calibration curve by plotting the peak area of the trans-anethole standard against its concentration. Use the peak area of trans-anethole in the sample to determine its concentration from the calibration curve.[5][16]

Biosynthesis of trans-Anethole

Trans-anethole is a phenylpropene, a class of natural products derived from the amino acid L-phenylalanine via the phenylpropanoid pathway. The biosynthesis involves a series of enzymatic reactions.

Biosynthetic Pathway of trans-Anethole in Anise

The following diagram illustrates the key steps in the biosynthesis of trans-anethole in Pimpinella anisum.

Caption: Biosynthetic pathway of trans-anethole from L-phenylalanine.

Enzyme Abbreviations:

-

PAL: Phenylalanine ammonia-lyase

-

C4H: Cinnamate 4-hydroxylase

-

4CL: 4-Coumarate:CoA ligase

-

CCR: Cinnamoyl-CoA reductase

-

CAD: Cinnamyl alcohol dehydrogenase

-

ACT: Acyltransferase

General Experimental Workflow for Extraction and Analysis

The following diagram outlines a typical workflow for the extraction and analysis of trans-anethole from its natural sources.

Caption: General workflow for extraction and analysis of trans-anethole.

References

- 1. scribd.com [scribd.com]

- 2. researchgate.net [researchgate.net]

- 3. magritek.com [magritek.com]

- 4. researchgate.net [researchgate.net]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

- 6. Biosynthesis of t-Anethole in Anise: Characterization of t-Anol/Isoeugenol Synthase and an O-Methyltransferase Specific for a C7-C8 Propenyl Side Chain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Phylogenetic Occurrence of the Phenylpropanoid Pathway and Lignin Biosynthesis in Plants [frontiersin.org]

- 8. The phenylpropene synthase pathway and its applications in the engineering of volatile phenylpropanoids in plants [jstage.jst.go.jp]

- 9. researchgate.net [researchgate.net]

- 10. engineering.iastate.edu [engineering.iastate.edu]

- 11. Biosynthesis of t-anethole in anise: characterization of t-anol/isoeugenol synthase and an O-methyltransferase specific for a C7-C8 propenyl side chain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. azom.com [azom.com]

- 13. researchgate.net [researchgate.net]

- 14. rsisinternational.org [rsisinternational.org]

- 15. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 16. GC-MS metabolites profiling of anethole-rich oils by different extraction techniques: antioxidant, cytotoxicity and in-silico enzymes inhibitory insights - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biosynthesis of Trans-Anethole in Plants

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway of trans-anethole, a phenylpropene responsible for the characteristic aroma of plants like anise (Pimpinella anisum) and fennel (Foeniculum vulgare). This document details the enzymatic steps, precursor molecules, and key quantitative data, along with experimental protocols and pathway visualizations to support further research and development.

Introduction to trans-Anethole

Trans-anethole is a major constituent of the essential oils of several plant species and is widely used in the food, fragrance, and pharmaceutical industries.[1] Its biosynthesis originates from the shikimate and phenylpropanoid pathways, common to plants and microorganisms for the production of aromatic compounds.[2][3][4] The final steps in its formation involve a specialized set of enzymes that have been characterized in various plant species.

The Biosynthetic Pathway of trans-Anethole

The biosynthesis of trans-anethole is a multi-step process that begins with primary metabolites and proceeds through the general phenylpropanoid pathway before diverging into a specialized branch.

2.1. The Upstream Shikimate and Phenylpropanoid Pathways

The journey to trans-anethole begins with the shikimate pathway , which converts phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4P) into the aromatic amino acid L-phenylalanine.[2][4][5] This pathway is exclusive to plants and microorganisms.[4]

L-phenylalanine then enters the general phenylpropanoid pathway .[6][7] A series of three enzymatic reactions converts L-phenylalanine into 4-coumaroyl-CoA, a key intermediate for various specialized metabolites.[6] The enzymes involved are:

-

Phenylalanine ammonia-lyase (PAL)

-

Cinnamate 4-hydroxylase (C4H)

-

4-Coumarate-CoA ligase (4CL)

2.2. The Core Biosynthetic Pathway to trans-Anethole

From 4-coumaroyl-CoA, the pathway proceeds through a series of reduction and modification steps to produce t-anol, the immediate precursor to trans-anethole. This is followed by a final methylation step. The key enzymes in this part of the pathway are t-anol/isoeugenol synthase (AIS) and t-anol/isoeugenol O-methyltransferase (AIMT).[8][9]

The conversion of coumaryl acetate to t-anol is catalyzed by t-anol/isoeugenol synthase 1 (AIS1) , an NADPH-dependent enzyme.[9][10] Subsequently, the methylation of the para-hydroxyl group of t-anol to form trans-anethole is carried out by S-adenosyl-L-methionine:t-anol/isoeugenol O-methyltransferase 1 (AIMT1) .[9][10]

In some plants, an alternative pathway involving the isomerization of methyl chavicol (estragole) to trans-anethole has been suggested, though the direct methylation of t-anol is more commonly reported.[1]

Below is a diagram illustrating the core biosynthetic pathway of trans-anethole.

Quantitative Data

The following tables summarize key quantitative data related to the biosynthesis of trans-anethole from published studies.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Plant Source | Substrate | Km (µM) | kcat (s-1) | Reference |

| AIS1 | Pimpinella anisum | Coumaryl acetate | 145 | - | [9] |

| AIS1 | Pimpinella anisum | Coniferyl acetate | 230 | - | [9] |

| IvAIS1 | Illicium verum | Coumaryl acetate | 480.30 ± 86.61 | 0.33 ± 0.018 | [11] |

| IvAIS1 | Illicium verum | Coniferyl acetate | 438.4 ± 44.3 | 0.67 ± 0.025 | [11] |

| AIMT1 | Pimpinella anisum | Isoeugenol | 19.3 | - | [9] |

| AIMT1 | Pimpinella anisum | S-[methyl-14C]adenosyl-l-methionine | 54.5 | - | [9] |

Table 2: Accumulation of trans-Anethole in Plant Tissues

| Plant | Tissue | trans-Anethole Concentration (µg/mg FW) | Reference |

| Pimpinella anisum | Developing fruits | 4.6 | [8] |

| Pimpinella anisum | Flowers | ~4.0 | [8] |

| Pimpinella anisum | Young leaves | <1.0 | [8] |

| Pimpinella anisum | Roots | Undetected | [8] |

Experimental Protocols

This section provides an overview of key experimental methodologies used to study the trans-anethole biosynthetic pathway.

4.1. Gene Identification and Cloning

The identification of genes encoding biosynthetic enzymes like AIS and AIMT often involves techniques such as Reverse Transcription Polymerase Chain Reaction (RT-PCR) with degenerate primers designed from conserved regions of similar known enzymes, followed by 3' and 5' Rapid Amplification of cDNA Ends (RACE) to obtain the full-length cDNA sequence.[12]

4.2. Heterologous Protein Expression and Enzyme Assays

-

Protein Expression: The cloned cDNAs are typically subcloned into an expression vector (e.g., pET vectors) and transformed into a host organism like E. coli for heterologous protein production.

-

Enzyme Assays:

-

AIS Assay: The activity of AIS is assayed by incubating the purified recombinant enzyme with the substrate (e.g., coumaryl acetate) and NADPH. The reaction products are then extracted with an organic solvent (e.g., hexane) and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).[10]

-

AIMT Assay: The activity of AIMT is determined by measuring the transfer of a radiolabeled methyl group from S-[methyl-14C]adenosyl-L-methionine to the substrate (t-anol). The radioactive product (trans-anethole) is quantified by liquid scintillation counting.[9]

-

4.3. Analysis of trans-Anethole and its Precursors

-

Extraction: Plant tissues are ground in liquid nitrogen, and the volatile compounds are extracted using a non-polar solvent like hexane.[12]

-

Quantification: The extracted compounds are analyzed and quantified using Gas Chromatography-Mass Spectrometry (GC-MS).[13][14] The identification of compounds is based on their retention times and mass spectra compared to authentic standards.

4.4. Gene Expression Analysis

Quantitative Real-Time PCR (qRT-PCR) is used to determine the expression levels of the biosynthetic genes (e.g., AIS1, AIMT1) in different plant tissues. Total RNA is extracted from the tissues, reverse transcribed into cDNA, and then used as a template for qRT-PCR with gene-specific primers.[8]

Below is a diagram of a typical experimental workflow for characterizing a biosynthetic enzyme.

Conclusion

The biosynthesis of trans-anethole in plants is a well-defined pathway originating from primary metabolism and culminating in specialized enzymatic reactions. This guide provides a foundational understanding of this pathway, supported by quantitative data and experimental methodologies. This information can serve as a valuable resource for researchers and professionals in the fields of plant science, metabolic engineering, and drug development, facilitating further exploration and application of this important natural compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Shikimate pathway - Wikipedia [en.wikipedia.org]

- 3. pharmacy.hebmu.edu.cn [pharmacy.hebmu.edu.cn]

- 4. Frontiers | Metabolic Engineering of the Shikimate Pathway for Production of Aromatics and Derived Compounds—Present and Future Strain Construction Strategies [frontiersin.org]

- 5. The shikimate pathway: gateway to metabolic diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Phenylpropanoid Case – It Is Transport That Matters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Re-engineering Plant Phenylpropanoid Metabolism With the Aid of Synthetic Biosensors [frontiersin.org]

- 8. Biosynthesis of t-Anethole in Anise: Characterization of t-Anol/Isoeugenol Synthase and an O-Methyltransferase Specific for a C7-C8 Propenyl Side Chain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biosynthesis of t-anethole in anise: characterization of t-anol/isoeugenol synthase and an O-methyltransferase specific for a C7-C8 propenyl side chain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. A t-anol/isoeugenol synthase responsible for converting coumaryl acetate to t-anol in Illicium verum - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. cabidigitallibrary.org [cabidigitallibrary.org]

- 14. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Chemical Structure and Stereoisomerism of Anethole

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anethole, a phenylpropanoid, is an organic compound widely recognized for its characteristic sweet, licorice-like aroma. It is the principal flavor and aroma constituent of anise, star anise, and fennel. Beyond its extensive use in the food and fragrance industries, anethole and its derivatives are of growing interest in medicinal chemistry and drug development due to their potential biological activities. This technical guide provides a comprehensive overview of the chemical structure and stereoisomerism of anethole, with a focus on its physicochemical properties, spectroscopic characterization, and relevant experimental protocols for its synthesis and analysis.

Chemical Structure and Nomenclature

Anethole is an aromatic, unsaturated ether. Its molecular structure consists of a benzene ring substituted with a methoxy group (-OCH₃) and a propenyl group (-CH=CHCH₃).[1] The position of these substituents on the benzene ring is para (1,4-substitution).

-

Molecular Formula: C₁₀H₁₂O[2]

-

Molar Mass: 148.20 g/mol [3]

-

IUPAC Name: 1-methoxy-4-[(1E)-prop-1-en-1-yl]benzene[4]

-

Synonyms: p-Propenylanisole, anise camphor, isoestragole[3][4]

-

CAS Number: 104-46-1 (unspecified stereochemistry), 4180-23-8 (trans-isomer), 25679-28-1 (cis-isomer)[4]

The key functional groups present in the anethole molecule are an ether, an alkene, and an aromatic ring.

Stereoisomerism of Anethole

The presence of a double bond in the propenyl side chain gives rise to geometric isomerism, resulting in two stereoisomers: cis (Z) and trans (E).

dot

Caption: Chemical structures of trans- and cis-anethole.

The trans-isomer is the more stable and, consequently, the more abundant form found in nature, comprising over 99% of anethole in essential oils.[4] The cis-isomer is less stable and exhibits significantly higher toxicity.[3]

Physicochemical and Toxicological Properties

The physicochemical properties of the anethole isomers are summarized in the table below. The distinct properties of the two isomers allow for their separation and characterization.

| Property | trans-Anethole (E-isomer) | cis-Anethole (Z-isomer) |

| Appearance | Colorless to pale yellow liquid or white crystals[5] | Liquid |

| Odor | Sweet, anise, licorice[5] | Unpleasant |

| Melting Point | 20-21 °C[5] | -22.5 °C[3] |

| Boiling Point | 234-237 °C[5] | Not specified, but similar to trans-isomer |

| Density | 0.988 g/mL at 25 °C[5] | Not specified |

| Refractive Index (n²⁰/D) | 1.561[5] | Not specified |

| Solubility | Poorly soluble in water; highly soluble in ethanol, ether, and chloroform.[6] | Not specified |

| Toxicity (LD₅₀, rat) | 900 mg/kg[3] | 93 mg/kg[3] |

Experimental Protocols

Synthesis of trans-Anethole via Isomerization of Estragole

A common and efficient method for the synthesis of trans-anethole is the isomerization of its structural isomer, estragole, which is abundant in essential oils like that of tarragon. This process typically involves heating estragole in the presence of a catalyst.

Materials:

-

Estragole

-

Ruthenium catalyst, e.g., RuHCl(CO)(PPh₃)₃[7]

-

Toluene[7]

-

Sodium hydroxide (for base-catalyzed method)[8]

-

Sulfuric acid (for neutralization)[8]

-

Anhydrous magnesium sulfate (for drying)

Procedure (Ruthenium-Catalyzed): [7]

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve estragole (2 mmol) and the ruthenium catalyst (0.020 mmol) in toluene (0.5 mL).

-

Heat the reaction mixture to 80 °C with continuous stirring.

-

Monitor the progress of the reaction by taking aliquots and analyzing them by gas chromatography (GC). The reaction is typically complete within 1-2 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the toluene under reduced pressure using a rotary evaporator.

-

The resulting crude anethole can be purified by fractional distillation.

dot

Caption: Workflow for the synthesis of trans-anethole from estragole.

Separation and Purification by Fractional Distillation

Due to the slight difference in boiling points between cis- and trans-anethole, fractional distillation can be employed for their separation, although it can be challenging.[8] This technique is more commonly used to purify the desired trans-anethole from other components of essential oils or from the crude product of a synthesis reaction.

Apparatus:

-

Round-bottom flask

-

Fractionating column (e.g., Vigreux or packed column)

-

Distillation head with a thermometer

-

Condenser

-

Receiving flask

-

Heating mantle

-

Assemble the fractional distillation apparatus, ensuring all joints are properly sealed.

-

Place the crude anethole mixture into the round-bottom flask.

-

Begin heating the mixture gently.

-

As the mixture boils, the vapor will rise through the fractionating column. The component with the lower boiling point will enrich at the top of the column.

-

Monitor the temperature at the distillation head. Collect the fraction that distills over at a constant temperature corresponding to the boiling point of the desired isomer.

-

For high-purity trans-anethole, it is often beneficial to perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point and prevent degradation.

Characterization of Anethole Isomers

GC-MS is a powerful technique for separating and identifying the components of a volatile mixture, making it ideal for the analysis of anethole isomers.

Instrumentation and Conditions: [3][5]

-

GC Column: A nonpolar or medium-polarity capillary column, such as a 5% phenyl methylpolysiloxane column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: An initial temperature of 50-70 °C, held for a few minutes, followed by a ramp of 5-15 °C/min to a final temperature of 250-300 °C.

-

Injector Temperature: 250-280 °C.

-

MS Detector: Operated in electron ionization (EI) mode at 70 eV, with a mass scan range of 40-400 amu.

Sample Preparation:

-

Dilute the anethole sample in a suitable solvent, such as hexane or dichloromethane, to an appropriate concentration (e.g., 1% v/v).

Data Analysis:

-

The retention times of the peaks are used to distinguish between the isomers (cis-anethole typically has a slightly longer retention time than trans-anethole on standard nonpolar columns).

-

The mass spectra of the isomers are very similar, both showing a prominent molecular ion peak at m/z 148. Identification is confirmed by comparing the obtained mass spectra with a library database (e.g., NIST).

¹H and ¹³C NMR spectroscopy are invaluable for the unambiguous structural elucidation and differentiation of the anethole isomers.

Sample Preparation: [3]

-

Dissolve a small amount of the anethole sample in a deuterated solvent, such as chloroform-d (CDCl₃), in a 5 mm NMR tube.

-

trans-Anethole:

-

The vinylic protons appear as a doublet of quartets (dq) and a broad doublet (d) in the range of δ 6.1-6.5 ppm, with a large coupling constant (³JHH ≈ 15.7 Hz) characteristic of a trans configuration.

-

The aromatic protons appear as two doublets around δ 6.8-7.4 ppm.

-

The methoxy protons appear as a singlet around δ 3.8 ppm.

-

The methyl protons of the propenyl group appear as a doublet of doublets around δ 1.9 ppm.

-

-

cis-Anethole: [7]

-

The vinylic protons are shifted upfield compared to the trans-isomer, with a smaller coupling constant (³JHH ≈ 11.5 Hz).

-

The other signals are in similar regions to the trans-isomer but may show slight shifts.

-

¹³C NMR Spectroscopy: [7]

-

The chemical shifts of the carbon atoms, particularly those of the propenyl side chain, will differ between the two isomers, allowing for their differentiation.

FTIR spectroscopy is useful for identifying the functional groups present in anethole and can help distinguish between the cis and trans isomers.

Sample Preparation:

-

The sample can be analyzed neat as a thin film between two salt plates (e.g., NaCl or KBr) or as a solution in a suitable solvent.

Key Vibrational Frequencies: [12]

-

~3000-2850 cm⁻¹: C-H stretching of the aromatic and aliphatic groups.

-

~1610, 1510, 1460 cm⁻¹: C=C stretching of the aromatic ring.

-

~1250, 1030 cm⁻¹: C-O stretching of the ether group.

-

~965 cm⁻¹: A strong absorption band characteristic of the out-of-plane C-H bend of a trans-disubstituted alkene. The absence or weakness of this band can suggest the presence of the cis-isomer.

Conclusion

A thorough understanding of the chemical structure and stereoisomerism of anethole is crucial for its application in various fields, from flavor and fragrance to pharmaceuticals. The distinct physicochemical and toxicological properties of the cis and trans isomers necessitate reliable methods for their synthesis, separation, and characterization. The experimental protocols and data presented in this guide provide a solid foundation for researchers and professionals working with this versatile compound. The continued investigation into the biological activities of anethole and its derivatives holds promise for the development of new therapeutic agents.

References

- 1. US4026951A - Process for the production of anethole - Google Patents [patents.google.com]

- 2. benthamdirect.com [benthamdirect.com]

- 3. cabidigitallibrary.org [cabidigitallibrary.org]

- 4. idealpublication.in [idealpublication.in]

- 5. GC-MS metabolites profiling of anethole-rich oils by different extraction techniques: antioxidant, cytotoxicity and in-silico enzymes inhibitory insights - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sarpublication.com [sarpublication.com]

- 7. pdf.blucher.com.br [pdf.blucher.com.br]

- 8. CN104311399A - Method for converting estragole into trans-anethole - Google Patents [patents.google.com]

- 9. Purification [chem.rochester.edu]

- 10. Fractional distillation - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

A Comprehensive Technical Guide on the Physicochemical Properties of trans-Anethole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of trans-anethole, a widely used compound in the pharmaceutical, food, and fragrance industries. The information is compiled to support research, development, and quality control activities, with a focus on quantitative data, experimental methodologies, and key chemical relationships.

General and Chemical Properties

trans-Anethole, systematically named 1-Methoxy-4-[(1E)-prop-1-en-1-yl]benzene, is an aromatic, unsaturated ether belonging to the phenylpropanoid class of organic compounds.[1][2] It is the more abundant and stable of the two isomers of anethole, the other being cis-anethole.[2][3] The trans isomer is valued for its characteristic sweet, anise-like flavor and aroma.[4] It is the major component in the essential oils of anise, star anise, and fennel.[1][2]

| Property | Value | Reference |

| IUPAC Name | 1-Methoxy-4-[(1E)-prop-1-en-1-yl]benzene | [1] |

| Synonyms | (E)-Anethole, p-Propenylanisole, Anise camphor | [1][3] |

| Molecular Formula | C₁₀H₁₂O | [5][6] |

| Molecular Weight | 148.20 g/mol | [5] |

| CAS Number | 4180-23-8 | [1] |

| EINECS Number | 224-052-0 | [7] |

| InChI Key | RUVINXPYWBROJD-ONEGZZNKSA-N | |

| SMILES String | COc1ccc(\C=C\C)cc1 |

Physical Properties

At room temperature, trans-anethole can exist as a colorless to pale yellow liquid or as white crystals, as its melting point is close to ambient temperature.[4][5][8] It is known for being a fragrant, mildly volatile liquid.[1]

| Property | Value | Conditions | Reference |

| Melting Point | 20-21 °C | - | [1][4] |

| Boiling Point | 234-237 °C | 760 mmHg | [7][9] |

| 81 °C | 2 mmHg | [1] | |

| Density | 0.988 g/mL | at 25 °C | [4] |

| 0.99 g/cm³ | at 20 °C | [10] | |

| Refractive Index | 1.559 - 1.562 | at 20 °C | [9] |

| 1.561 | at 20 °C | [7] | |

| Vapor Pressure | 1.33 hPa | at 63 °C | [10][11] |

| 0.07 mmHg | - | [9] | |

| Flash Point | 90 °C | - | [9][12] |

| 101 °C | - | [6][10] |

Solubility Profile

trans-Anethole is characterized by its poor solubility in water but high solubility in many organic solvents.[1] This property is responsible for the "ouzo effect," where anise-flavored liqueurs become cloudy when diluted with water due to the spontaneous formation of a microemulsion.[1]

| Solvent | Solubility | Reference |

| Water | Very slightly soluble / Practically insoluble | [1][5] |

| Ethanol | Freely soluble / High solubility | [1] |

| Acetone | Soluble | [5] |

| Benzene | Soluble | [5] |

| Chloroform | Miscible | |

| Diethyl Ether | Miscible | |

| Ethyl Acetate | Soluble | [5] |

| Carbon Disulfide | Soluble | [5] |

Spectral Data

Spectroscopic analysis is critical for the identification and structural elucidation of trans-anethole.

| Technique | Key Data Points | Reference |

| UV-Vis | λmax ≈ 259 nm | [13] |

| IR (Infrared) | Strong absorption at 965 cm⁻¹ (confirms trans stereochemistry via out-of-plane C-H bending) | |

| ¹H NMR | Signals at δ (ppm): 7.32 (d, 2H), 6.89 (d, 2H), 6.41 (d, 1H), 6.15 (dq, 1H), 3.84 (s, 3H, OMe), 1.92 (dd, 3H, =CHMe) | |

| ¹³C NMR | Signals at δ (ppm): 159.1, 131.8, 131.0, 127.4, 123.8, 114.4, 55.6 (OMe), 18.9 (Me) | |

| Mass Spec (EI) | Key fragments can be used for identification in GC-MS analysis. |

Stability and Chemical Transformations

trans-Anethole is stable under normal temperatures and pressures.[5] However, it can undergo chemical decay through processes like isomerization, oxidation, and dimerization, particularly when exposed to light, heat, or air (oxygen).[14][15]

Caption: Key degradation pathways of trans-anethole.

-

Isomerization: Exposure to light and heat can convert the stable trans-anethole into its more toxic cis-isomer.[3][14] The melting point of an anethole sample is a critical specification, as it is depressed by the presence of the cis-isomer.[3]

-

Oxidation: On exposure to air, trans-anethole can oxidize to form p-anisaldehyde, which alters the flavor and aroma profile.[15]

-

Dimerization: Light exposure can also lead to the formation of dimers, such as photoanethole, which presents as a viscous mass with a disagreeable taste.[16]

Experimental Protocols

The determination of trans-anethole's properties and its quantification in various matrices rely on several standard and advanced analytical techniques.

Isolation and Purification Workflow

A common workflow for obtaining pure trans-anethole from natural sources like anise or fennel seeds involves extraction followed by purification and analysis.[17][16]

References

- 1. Anethole - Wikipedia [en.wikipedia.org]

- 2. idealpublication.in [idealpublication.in]

- 3. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 4. trans-Anethole | 4180-23-8 [chemicalbook.com]

- 5. Page loading... [guidechem.com]

- 6. trans-Anethole 99 4180-23-8 [sigmaaldrich.com]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. actamedica.org [actamedica.org]

- 9. Page loading... [wap.guidechem.com]

- 10. trans-Anethole CAS 4180-23-8 | 800429 [merckmillipore.com]

- 11. zhishangchem.com [zhishangchem.com]

- 12. ventos.com [ventos.com]

- 13. researchgate.net [researchgate.net]

- 14. Anethole Stability in Aniseed Spirits: Storage Condition Repercussions on Commercial Products [mdpi.com]

- 15. Anethole Stability in Aniseed Spirits: Storage Condition Repercussions on Commercial Products [agris.fao.org]

- 16. ORGANIC SPECTROSCOPY INTERNATIONAL: Trans Anethole [orgspectroscopyint.blogspot.com]

- 17. alpha.chem.umb.edu [alpha.chem.umb.edu]

An In-Depth Technical Guide to the Historical Discovery and Isolation of Anethole

Abstract: This technical guide provides a comprehensive overview of the historical discovery, isolation, and characterization of anethole (4-propenylanisole), a phenylpropanoid widely used in the flavor, fragrance, and pharmaceutical industries. The document details the key scientific milestones from its first chemical investigation in the early 19th century to the elucidation of its structure. It presents detailed experimental protocols for both historical and modern isolation techniques, summarizes quantitative data on its natural occurrence and physicochemical properties, and visualizes key historical and methodological workflows. This guide is intended for researchers, scientists, and drug development professionals interested in the scientific lineage and technical procedures associated with this significant natural product.

Historical Timeline of Discovery and Characterization

The scientific understanding of anethole evolved over several decades in the 19th century, building upon centuries of traditional use of anise and fennel oils. The timeline below outlines the pivotal moments and key scientific contributors that transformed "anise camphor" from a crude distillate into a well-defined chemical entity.

-

Renaissance Era: The extraction of volatile oils from anise (Pimpinella anisum) and fennel (Foeniculum vulgare) was documented by alchemists and botanists such as Hieronymus Brunschwig, Adam Lonicer, and Valerius Cordus.[1]

-

1820: The Swiss chemist Nicolas-Théodore de Saussure conducted the first chemical investigation of the oil.[1]

-

1832: French chemist Jean Baptiste Dumas established that the solid, crystallizable component from both anise and fennel oils was the same compound and successfully determined its empirical formula.[1]

-

1845: The term "anethol" was coined by French chemist Charles Gerhardt, derived from the Latin anethum (anise) and oleum (oil).[1]

-

1866: The correct molecular structure of anethole was proposed by the German chemist Emil Erlenmeyer, marking a crucial step in understanding its chemical nature.[2]

-

1872: Erlenmeyer's proposed structure for anethole was formally accepted by the scientific community.[1]

References

Unveiling the Molecular Fingerprint of Trans-Anethole: A Spectroscopic Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Trans-anethole, a key fragrance and flavor compound found in essential oils of anise and fennel, possesses a unique molecular structure that gives rise to a distinct spectroscopic signature. This guide provides a comprehensive analysis of the spectral characteristics of trans-anethole, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The data presented herein is crucial for the identification, quantification, and structural elucidation of this compound in various matrices.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the ¹H NMR, ¹³C NMR, IR, and Mass spectra of trans-anethole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data of trans-Anethole (Solvent: CDCl₃) [1][2][3][4]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 7.32 | d | 8.8 | 2H | Aromatic (H-2, H-6) |

| 6.89 | d | 8.8 | 2H | Aromatic (H-3, H-5) |

| 6.41 | d | 15.7 | 1H | Vinylic (H-7) |

| 6.15 | dq | 15.7, 6.6 | 1H | Vinylic (H-8) |

| 3.84 | s | - | 3H | Methoxy (-OCH₃) |

| 1.92 | dd | 6.6, 1.4 | 3H | Methyl (-CH₃) |

Table 2: ¹³C NMR Spectral Data of trans-Anethole (Solvent: CDCl₃) [1][5]

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| 159.1 | Quaternary | C-4 |

| 131.8 | Quaternary | C-1 |

| 131.0 | CH | C-7 |

| 127.4 | CH | C-2, C-6 |

| 123.8 | CH | C-8 |

| 114.4 | CH | C-3, C-5 |

| 55.6 | CH₃ | -OCH₃ |

| 18.9 | CH₃ | -CH₃ |

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands of trans-Anethole [4][6][7][8]

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| ~3000-2850 | Medium | C-H stretch | Aromatic, Vinylic, Aliphatic |

| ~1610, 1510 | Strong | C=C stretch | Aromatic ring |

| ~1250 | Strong | C-O stretch | Aryl ether |

| ~965 | Strong | C-H out-of-plane bend | trans-alkene |

Mass Spectrometry (MS)

Table 4: Major Fragments in the Mass Spectrum of trans-Anethole [9][10][11]

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Putative Fragment |

| 148 | 100 | [M]⁺ (Molecular Ion) |

| 133 | ~50 | [M-CH₃]⁺ |

| 117 | ~30 | [M-OCH₃]⁺ |

| 105 | ~40 | [M-C₂H₅]⁺ |

| 91 | ~20 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | ~25 | [C₆H₅]⁺ (Phenyl ion) |

Experimental Protocols

The following sections detail the generalized methodologies for acquiring the spectral data presented above. These protocols can be adapted for the specific instrumentation available in a laboratory.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve approximately 5-25 mg of trans-anethole in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.[12][13] The use of a deuterated solvent is essential to avoid large solvent signals that would obscure the analyte's signals.[12][14][15] Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0 ppm).[13][14]

-

Data Acquisition : The NMR tube is placed in the spectrometer's probe. For ¹H NMR, the instrument is tuned to the proton frequency. A series of radiofrequency pulses are applied to the sample, and the resulting free induction decay (FID) is recorded. For ¹³C NMR, the spectrometer is tuned to the carbon-13 frequency. Due to the low natural abundance of ¹³C, a larger number of scans are typically required to achieve a good signal-to-noise ratio.[16]

-

Data Processing : The acquired FID is subjected to a Fourier transform to convert the time-domain signal into a frequency-domain spectrum. The spectrum is then phased, baseline-corrected, and the chemical shifts are referenced to the internal standard.

Infrared (IR) Spectroscopy

-

Sample Preparation (Neat Liquid) : As trans-anethole is a liquid at room temperature, the simplest method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.[17]

-

Sample Preparation (Solid Film) : Alternatively, a dilute solution of trans-anethole in a volatile solvent (e.g., methylene chloride) can be prepared. A drop of this solution is placed on a single salt plate, and the solvent is allowed to evaporate, leaving a thin film of the compound on the plate.[18]

-

Data Acquisition : The prepared salt plate is placed in the sample holder of the IR spectrometer. An infrared beam is passed through the sample, and the detector measures the amount of light transmitted at each wavenumber.[19]

-

Data Processing : The instrument's software plots the percentage of transmittance or absorbance as a function of wavenumber to generate the IR spectrum.

Mass Spectrometry (MS)

-

Sample Introduction : The sample is introduced into the mass spectrometer, typically via direct injection or after separation by gas chromatography (GC-MS). For GC-MS, a dilute solution of trans-anethole in a volatile solvent is injected into the gas chromatograph, where it is vaporized and separated from other components before entering the mass spectrometer.[20]

-

Ionization : In the ion source of the mass spectrometer, the trans-anethole molecules are ionized. A common method is Electron Ionization (EI), where a high-energy electron beam bombards the molecules, causing them to lose an electron and form a positively charged molecular ion ([M]⁺).[20][21] This high-energy process often leads to fragmentation of the molecular ion.[20]

-

Mass Analysis : The resulting ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).[20][21]

-

Detection and Data Processing : A detector records the abundance of ions at each m/z value. The data is then processed to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.[21]

Visualization of the Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a chemical compound like trans-anethole.

Caption: Workflow for Spectroscopic Analysis of trans-Anethole.

References

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. trans-Anethole(4180-23-8) 1H NMR spectrum [chemicalbook.com]

- 4. Page loading... [guidechem.com]

- 5. trans-Anethole(4180-23-8) 13C NMR spectrum [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. trans-Anethole(4180-23-8) IR Spectrum [m.chemicalbook.com]

- 8. alpha.chem.umb.edu [alpha.chem.umb.edu]

- 9. trans-Anethole(4180-23-8) MS spectrum [chemicalbook.com]

- 10. Anethole | C10H12O | CID 637563 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. NMR Sample Preparation [nmr.chem.umn.edu]

- 13. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 14. NMR Spectroscopy [www2.chemistry.msu.edu]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 17. webassign.net [webassign.net]

- 18. orgchemboulder.com [orgchemboulder.com]

- 19. community.wvu.edu [community.wvu.edu]

- 20. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 21. Mass Spectrometry [www2.chemistry.msu.edu]

Determining the Quantum Yield of trans-Anethole Photoisomerization: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and experimental procedures for determining the quantum yield of the trans-cis photoisomerization of trans-anethole. This process is of significant interest due to the differing biological activities and toxicological profiles of the two isomers. Accurate determination of the quantum yield is crucial for understanding the photochemical stability and reactivity of trans-anethole in various environments, a critical consideration in the pharmaceutical and food industries.

Introduction to trans-Anethole Photochemistry

trans-Anethole, a naturally occurring phenylpropanoid, is known to undergo photoisomerization to its cis isomer upon exposure to ultraviolet (UV) radiation. This reversible reaction can reach a photostationary state, a dynamic equilibrium where the rates of the forward and reverse photoisomerization reactions are equal. The efficiency of this photoisomerization is quantified by the quantum yield (Φ), which represents the number of molecules undergoing a specific photochemical event (in this case, isomerization) for each photon absorbed.

The primary photochemical processes for trans-anethole upon UV irradiation include:

-

trans-to-cis Isomerization: The primary focus of this guide.

-

Photodimerization: Formation of cyclobutane dimers.

-

Photooxidation: In the presence of oxygen, leading to the formation of products such as anisaldehyde.

Understanding the quantum yield of the trans-to-cis isomerization is essential for predicting the stability of trans-anethole-containing formulations and for controlling the isomeric ratio in photochemical synthesis.

Theoretical Background

The quantum yield (Φ) of a photochemical reaction is defined as:

Φ = (Number of moles of product formed) / (Number of einsteins of light absorbed)

An einstein is one mole of photons. The determination of the quantum yield, therefore, involves two key experimental measurements:

-

Actinometry: The measurement of the photon flux of the light source.

-

Quantitative Analysis: The measurement of the amount of product formed (or reactant consumed) over a specific irradiation time.

Experimental Protocols

This section details the necessary experimental procedures for the accurate determination of the quantum yield of trans-anethole photoisomerization.

Materials and Reagents

-

trans-Anethole (high purity, >99%)

-

Solvent (e.g., spectroscopic grade acetonitrile, hexane, or toluene)

-

Potassium ferrioxalate (K₃[Fe(C₂O₄)₃]·3H₂O)

-

Sulfuric acid (H₂SO₄), 0.05 M

-

1,10-Phenanthroline solution (e.g., 0.1% w/v in water)

-

Sodium acetate buffer (e.g., 0.3 M)

-

Ferrous ammonium sulfate hexahydrate (Fe(NH₄)₂(SO₄)₂·6H₂O) for calibration

Experimental Setup

A typical photochemical setup consists of:

-

UV Lamp: A mercury arc lamp or a UV LED with a narrow emission band is recommended. An optical filter can be used to isolate a specific wavelength (e.g., 313 nm).

-

Reaction Vessel: A quartz cuvette or a custom quartz reactor with a known path length. The vessel should be sealed to prevent solvent evaporation and the ingress of oxygen if the reaction is to be studied under anaerobic conditions.

-

Stirring: A magnetic stirrer and stir bar to ensure homogeneity of the solution during irradiation.

-

Temperature Control: A water bath or a cryostat to maintain a constant temperature during the experiment.

Actinometry: Measurement of Photon Flux using Potassium Ferrioxalate

Potassium ferrioxalate is a widely used chemical actinometer for the UV and visible regions. The procedure involves the photoreduction of Fe³⁺ to Fe²⁺, followed by the colorimetric determination of the Fe²⁺ ions.

Protocol:

-

Preparation of Actinometer Solution: Prepare a 0.006 M solution of potassium ferrioxalate in 0.05 M H₂SO₄. This solution is light-sensitive and should be prepared in the dark and stored in a light-protected container.

-

Irradiation: Fill the reaction vessel with the actinometer solution and irradiate it under the same conditions (light source, geometry, temperature) as the trans-anethole sample. Irradiate for a known period, ensuring that the conversion is kept below 10% to maintain a linear response.

-

Development: After irradiation, take a known aliquot of the irradiated solution and add it to a volumetric flask. Add a solution of 1,10-phenanthroline and the sodium acetate buffer. The Fe²⁺ ions will form a stable, red-colored complex with 1,10-phenanthroline. Dilute to the mark with distilled water. A non-irradiated sample should be treated in the same way to serve as a blank.

-

Spectrophotometry: Measure the absorbance of the colored complex at its absorption maximum (around 510 nm) using a UV-Vis spectrophotometer.

-

Calibration: Prepare a series of standard solutions of known Fe²⁺ concentration using ferrous ammonium sulfate. React these standards with 1,10-phenanthroline and the buffer solution and measure their absorbance at 510 nm to create a calibration curve of absorbance versus Fe²⁺ concentration.

-

Calculation of Photon Flux: The number of moles of Fe²⁺ formed can be determined from the calibration curve. The photon flux (I₀) in einsteins per second can then be calculated using the following equation:

I₀ = (moles of Fe²⁺ formed) / (Φ_Fe²⁺ * t * f)

where:

-

Φ_Fe²⁺ is the known quantum yield of the ferrioxalate actinometer at the irradiation wavelength (see Table 1).

-

t is the irradiation time in seconds.

-

f is the fraction of light absorbed by the actinometer solution, calculated as f = 1 - 10⁻ᴬ, where A is the absorbance of the actinometer solution at the irradiation wavelength.

-

Table 1: Quantum Yields (Φ_Fe²⁺) for the Potassium Ferrioxalate Actinometer at Different Wavelengths

| Wavelength (nm) | Quantum Yield (Φ_Fe²⁺) |

| 254 | 1.25 |

| 313 | 1.24 |

| 366 | 1.21 |

| 405 | 1.14 |

| 436 | 1.01 |

Irradiation of trans-Anethole

Protocol:

-

Sample Preparation: Prepare a solution of trans-anethole in the chosen solvent at a concentration where the absorbance at the irradiation wavelength is known and ideally between 0.1 and 1.0. Degas the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes if the reaction is to be performed under anaerobic conditions to prevent photooxidation.

-

Irradiation: Place the sealed reaction vessel in the temperature-controlled holder and irradiate the solution for a specific period while stirring. It is recommended to take aliquots at different time intervals to monitor the reaction progress.

-

Analysis of Photoproducts: Analyze the composition of the irradiated solution at each time point to determine the concentration of trans-anethole remaining and the concentration of cis-anethole formed.

Analytical Methodology: Quantification of Anethole Isomers

Gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) are suitable methods for the separation and quantification of trans- and cis-anethole.

GC-MS Protocol Example:

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at 60 °C, hold for 2 minutes, then ramp to 240 °C at a rate of 5 °C/min.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

MS Detector: Electron ionization (EI) at 70 eV.

-

Quantification: Use calibration curves prepared with standard solutions of pure trans- and cis-anethole.

HPLC Protocol Example:

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 70:30 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set at a wavelength where both isomers have significant absorbance (e.g., 254 nm).

-

Quantification: Use calibration curves prepared with standard solutions of pure trans- and cis-anethole.

Data Analysis and Quantum Yield Calculation

The quantum yield of trans-to-cis isomerization (Φ_t→c) is calculated as follows:

Φ_t→c = (d[cis-anethole]/dt) / I_a

where:

-

d[cis-anethole]/dt is the initial rate of formation of cis-anethole (in mol L⁻¹ s⁻¹), determined from the plot of cis-anethole concentration versus irradiation time.

-

I_a is the rate of light absorption by trans-anethole (in einstein L⁻¹ s⁻¹).

I_a is calculated using the following equation:

I_a = I₀ * (1 - 10⁻ᴬ_trans) * (ε_trans / (ε_trans * [trans-anethole] + ε_cis * [cis-anethole]))

where:

-

I₀ is the incident photon flux determined by actinometry.

-

A_trans is the absorbance of trans-anethole at the irradiation wavelength.

-

ε_trans and ε_cis are the molar extinction coefficients of trans- and cis-anethole at the irradiation wavelength, respectively.

-

[trans-anethole] and [cis-anethole] are the concentrations of the respective isomers.

Note on Molar Extinction Coefficients: The molar extinction coefficients of trans- and cis-anethole at the specific irradiation wavelength (e.g., 313 nm) are critical for accurate quantum yield determination. These values may not be readily available in the literature and may need to be determined experimentally by preparing standard solutions of the pure isomers and measuring their absorbance at the desired wavelength using a spectrophotometer, applying the Beer-Lambert law (A = εcl).

For initial rate measurements where the concentration of cis-anethole is negligible, the equation for I_a simplifies to:

I_a ≈ I₀ * (1 - 10⁻ᴬ_trans)

Quantitative Data Summary

The following table summarizes available quantitative data for the photoisomerization of trans-anethole.

Table 2: Quantum Yields for trans-Anethole Photoisomerization

| Solvent | Temperature (°C) | Quantum Yield (Φ_t→c) | Reference |

| Toluene | -5 | ~0.30 | (Castro et al., 2010) |

| Toluene | 5 | ~0.25 | (Castro et al., 2010) |

| Toluene | 15 | ~0.20 | (Castro et al., 2010) |

Table 3: UV Absorption Data for trans-Anethole

| Solvent | λ_max (nm) | Molar Extinction Coefficient (ε) at λ_max (L mol⁻¹ cm⁻¹) |

| Ethanol | 258 | ~18,000 |

| Hexane | 259 | ~17,500 |

Note: The molar extinction coefficients at specific irradiation wavelengths (e.g., 313 nm) for both isomers are crucial and should be determined experimentally for precise calculations.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for determining the quantum yield of trans-anethole photoisomerization.

Signaling Pathway of Photoisomerization

The following diagram illustrates the photochemical pathway from trans-anethole to cis-anethole upon absorption of UV light.

Conclusion

This technical guide has outlined the essential theoretical and practical aspects for the determination of the quantum yield of trans-anethole photoisomerization. By following the detailed protocols for actinometry, sample irradiation, and product analysis, researchers can obtain reliable and accurate quantum yield values. These values are indispensable for predicting the photochemical behavior of trans-anethole and for the development of stable and safe products in the pharmaceutical and food industries. It is reiterated that the experimental determination of the molar extinction coefficients of both trans- and cis-anethole at the specific irradiation wavelength is a critical prerequisite for the final quantum yield calculation.

Biological origin of trans-anethole in essential oils.

An in-depth technical guide on the biological origin of trans-anethole in essential oils for researchers, scientists, and drug development professionals.

Introduction

Trans-anethole is a phenylpropanoid, a class of organic compounds synthesized by plants, that is widely recognized for its distinct anise and licorice-like flavor and aroma. It is the principal component of essential oils derived from various aromatic plants, including anise (Pimpinella anisum), star anise (Illicium verum), and fennel (Foeniculum vulgare)[1][2]. Beyond its use in the food and fragrance industries, trans-anethole has garnered attention for its potential therapeutic properties, including antimicrobial, anti-inflammatory, and antioxidant activities[3]. This guide provides a detailed overview of the biological origin of trans-anethole, focusing on its biosynthetic pathway, quantitative distribution, and the experimental methodologies used for its study.

Biosynthesis of Trans-Anethole

The biosynthesis of trans-anethole is a specialized branch of the general phenylpropanoid pathway, which is responsible for the production of a wide array of plant secondary metabolites. The entire process begins with the shikimate pathway, a central metabolic route in plants and microorganisms for the synthesis of aromatic amino acids[4][5][6].

1. The Shikimate and Phenylpropanoid Pathways: The Foundation

The journey to trans-anethole begins with the amino acid L-phenylalanine, a primary product of the shikimate pathway[5]. The general phenylpropanoid pathway then converts L-phenylalanine into various intermediates. The first committed step is the deamination of L-phenylalanine by the enzyme Phenylalanine Ammonia-Lyase (PAL) to produce cinnamic acid[7]. This is a critical regulatory point, channeling carbon from primary metabolism into the vast network of secondary phenylpropanoid metabolites[7]. A series of subsequent enzymatic reactions, including hydroxylations and ligations, lead to the formation of key intermediates like p-coumaroyl-CoA.

2. The Specific Pathway to Trans-Anethole

The dedicated synthesis of trans-anethole involves two critical enzymatic steps that convert the intermediate coumaryl acetate into the final product.

-

Formation of t-Anol: The first specific step is the NADPH-dependent reduction of coumaryl acetate to form trans-anol. This reaction is catalyzed by t-anol/isoeugenol synthase (AIS1 or IGS1) . This enzyme is a member of a reductase family and is capable of producing t-anol from coumaryl acetate[1][8][9]. Interestingly, the same enzyme can also convert coniferyl acetate to isoeugenol, although isoeugenol is not typically found in anise plants[1][8].

-

Methylation to Trans-Anethole: The final step is the methylation of the para-hydroxyl group of this compound to yield trans-anethole. This reaction utilizes S-adenosyl-L-methionine (SAM) as the methyl donor and is catalyzed by a specific O-methyltransferase (OMT) , named t-anol/isoeugenol O-methyltransferase (AIMT1) [1][8][9]. This enzyme shows a strong preference for substrates with a C7-C8 propenyl side chain, such as t-anol, over isomers like chavicol, which has a C8-C9 double bond[8].

The highest expression of the genes encoding these key enzymes, AIS1 and AIMT1, is often found in the developing fruits of plants like anise, which correlates with the highest accumulation of trans-anethole in these tissues[1][9].

Caption: Biosynthetic Pathway of Trans-Anethole.

Data Presentation

The concentration of trans-anethole can vary significantly depending on the plant species, geographical origin, developmental stage, and the extraction method used.

Quantitative Data on Trans-Anethole Content

The following table summarizes the trans-anethole content found in the essential oils of several key plant species.

| Plant Species | Common Name | Plant Part | Trans-Anethole Content (%) | Reference(s) |

| Pimpinella anisum | Anise | Seeds / Fruits | 77 - 96.8 | [10][11] |

| Illicium verum | Star Anise | Fruits | >90 | [2][12][13] |

| Foeniculum vulgare | Fennel | Seeds / Fruits | 30 - 89.7 | [10][11] |

| Foeniculum vulgare | Fennel | Essential Oil | 8.82 mg/g | [3] |

Enzyme Kinetic Data

The key enzymes in the trans-anethole biosynthetic pathway have been characterized, and their kinetic properties provide insight into their substrate specificity and efficiency.

| Enzyme | Plant Source | Substrate | Apparent Km (µM) | Reference(s) |

| AIS1 | Pimpinella anisum | Coumaryl acetate | 145 | [1][8] |

| AIS1 | Pimpinella anisum | Coniferyl acetate | 230 | [1][8] |

| AIMT1 | Pimpinella anisum | Isoeugenol | 19.3 | [1][8] |

| AIMT1 | Pimpinella anisum | This compound | 54.5 | [8] |

| AIMT1 | Pimpinella anisum | S-adenosyl-L-methionine | 54.5 | [8] |

Experimental Protocols

The study of trans-anethole biosynthesis involves a range of techniques from phytochemistry and molecular biology.

Protocol 1: Extraction of Essential Oils

Objective: To extract volatile compounds, including trans-anethole, from plant material.

Method: Hydrodistillation [14][15]

-

Preparation of Plant Material: Collect and dry the desired plant parts (e.g., seeds, fruits). Grind the material to a coarse powder to increase the surface area for extraction.

-

Apparatus Setup: Place the ground plant material into a round-bottom flask. Add distilled water to cover the material completely. Set up a Clevenger-type apparatus for hydrodistillation.

-

Distillation: Heat the flask. The rising steam will rupture the plant's oil glands, releasing the essential oil. The mixture of steam and volatile oil vapor travels into the condenser.

-

Condensation and Separation: In the condenser, the vapor is cooled and turns back into a liquid. The liquid mixture of water (hydrosol) and essential oil is collected in the separator.

-

Collection: Due to its lower density, the essential oil will form a layer on top of the water. The oil can then be carefully collected.

-

Drying and Storage: Dry the collected oil over anhydrous sodium sulfate to remove any residual water. Store the oil in a sealed, dark glass vial at a low temperature (e.g., 4°C) to prevent degradation.

Protocol 2: Analysis and Quantification of Trans-Anethole

Objective: To identify and quantify trans-anethole within an essential oil sample.

Method: Gas Chromatography-Mass Spectrometry (GC-MS) [3][12]

-

Sample Preparation: Dilute the extracted essential oil in a suitable volatile solvent (e.g., hexane or dichloromethane) to an appropriate concentration (e.g., 1 µL of oil in 1 mL of solvent).

-

GC-MS System: Use a gas chromatograph equipped with a capillary column suitable for separating volatile compounds (e.g., a non-polar or medium-polar column like DB-5 or HP-5MS). The GC is coupled to a mass spectrometer for compound identification.

-

Injection: Inject a small volume (e.g., 1 µL) of the diluted sample into the heated GC inlet, where it is vaporized.

-

Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., helium) through the column. The temperature of the column is gradually increased according to a defined program to separate compounds based on their boiling points and interactions with the column's stationary phase.

-

Mass Spectrometry: As compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The mass spectrometer records the mass-to-charge ratio of the fragments, generating a unique mass spectrum for each compound.

-

Identification: Identify trans-anethole by comparing its retention time and mass spectrum to that of an authentic standard and by matching the mass spectrum against a spectral library (e.g., NIST, Wiley).

-

Quantification: Determine the concentration of trans-anethole by creating a calibration curve using standards of known concentrations. The peak area of trans-anethole in the sample's chromatogram is used to calculate its concentration relative to the calibration curve.

Caption: Workflow for Essential Oil Extraction and Analysis.

Protocol 3: Enzyme Activity Assay for AIMT1

Objective: To measure the catalytic activity of t-anol/isoeugenol O-methyltransferase (AIMT1).

Method: Radiometric Assay [1]

-

Enzyme Source: Prepare a crude protein extract from the plant tissue of interest (e.g., developing anise fruits) or use a recombinantly expressed and purified AIMT1 protein.

-

Reaction Mixture: Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂, 5 mM DTT).

-

Assay Setup: In a microcentrifuge tube, combine:

-

The enzyme preparation.

-

The substrate, this compound.

-

The radiolabeled methyl donor, S-[methyl-¹⁴C]adenosyl-L-methionine ([¹⁴C]SAM).

-

-

Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a specific period (e.g., 30 minutes).

-

Stopping the Reaction: Terminate the reaction by adding a quenching solution, such as a mixture of ethyl acetate and an acidic solution to extract the product.

-

Product Extraction: Vortex the tube vigorously. The radiolabeled trans-anethole product, being hydrophobic, will partition into the organic (ethyl acetate) phase.

-

Quantification: Transfer a known volume of the organic phase into a scintillation vial containing a scintillation cocktail.

-

Scintillation Counting: Measure the radioactivity using a liquid scintillation counter. The amount of radioactivity is directly proportional to the amount of [¹⁴C]trans-anethole formed.

-

Calculation: Calculate the enzyme activity based on the amount of product formed per unit time per amount of protein (e.g., in pkat/mg protein). Control reactions without the enzyme or without the t-anol substrate should be run to account for background.

Caption: Workflow for AIMT1 Enzyme Activity Assay.

Conclusion

The biological origin of trans-anethole is a well-defined process rooted in the plant's primary and secondary metabolism. Starting from the shikimate pathway, a specific branch of the phenylpropanoid pathway is employed, involving the key enzymes t-anol/isoeugenol synthase (AIS1) and t-anol/isoeugenol O-methyltransferase (AIMT1). The accumulation of this valuable aromatic compound is highest in the fruits and seeds of specific plants like anise, star anise, and fennel. Understanding this biosynthetic pathway and the associated experimental protocols is crucial for researchers in plant science, natural product chemistry, and drug development, as it opens avenues for metabolic engineering to enhance yields and for the exploration of the compound's pharmacological potential.

References

- 1. Biosynthesis of t-Anethole in Anise: Characterization of t-Anol/Isoeugenol Synthase and an O-Methyltransferase Specific for a C7-C8 Propenyl Side Chain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. idealpublication.in [idealpublication.in]

- 3. Determination of Trans-Anethole in Essential Oil, Methanolic Extract and Commercial Formulations of Foeniculum vulgare Mill Using a Green RP-HPTLC-Densitometry Method [mdpi.com]

- 4. Frontiers | Shikimate and Phenylalanine Biosynthesis in the Green Lineage [frontiersin.org]

- 5. pharmacy.hebmu.edu.cn [pharmacy.hebmu.edu.cn]

- 6. The shikimate pathway: gateway to metabolic diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Biosynthesis of t-anethole in anise: characterization of t-anol/isoeugenol synthase and an O-methyltransferase specific for a C7-C8 propenyl side chain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. cabidigitallibrary.org [cabidigitallibrary.org]

- 11. files.core.ac.uk [files.core.ac.uk]

- 12. GC-MS metabolites profiling of anethole-rich oils by different extraction techniques: antioxidant, cytotoxicity and in-silico enzymes inhibitory insights - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. Essential Oils: Extraction Techniques, Pharmaceutical And Therapeutic Potential - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. longdom.org [longdom.org]

The Ouzo Effect of Trans-Anethole: A Technical Guide to Spontaneous Nanoemulsion Formation and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

The "ouzo effect," a phenomenon of spontaneous emulsification, presents a compelling, low-energy method for the formation of stable nanoemulsions. This technical guide delves into the core principles of the ouzo effect, with a specific focus on trans-anethole, a principal component of anise-flavored liqueurs where this effect is famously observed. We will explore the physicochemical basis of this phenomenon, detail experimental protocols for its characterization, and discuss its burgeoning applications in the field of drug delivery. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the trans-anethole ouzo effect, from fundamental principles to practical applications.

Introduction to the Ouzo Effect

The ouzo effect, also known as spontaneous emulsification or the "louche" effect, is the formation of a stable oil-in-water emulsion with a milky appearance upon the addition of water to a solution of a hydrophobic compound dissolved in a water-miscible solvent.[1] This process is particularly notable as it occurs with minimal energy input, such as gentle mixing, and in the absence of surfactants.[2] The resulting nanoemulsions are kinetically stable for extended periods, making this a highly attractive method for various industrial applications, including food science, cosmetics, and pharmaceuticals.[3]

The key components for inducing the ouzo effect are a hydrophobic compound (the "oil"), a water-miscible organic solvent (the "cosolvent"), and water (the "antisolvent"). In the case of ouzo and other anise-flavored spirits, the primary hydrophobic component is trans-anethole, the cosolvent is ethanol, and the antisolvent is water.[1]

The underlying mechanism involves a rapid change in solvent composition that leads to the supersaturation of the hydrophobic compound. When water is added to the ethanol-anethole solution, the ethanol, being miscible with both oil and water, preferentially partitions into the aqueous phase. This reduces the solubility of the trans-anethole, causing it to precipitate out of the solution as nano-sized droplets, which then scatter light and create the characteristic cloudy appearance.[2]

Quantitative Data on Trans-Anethole Ouzo Effect

The characteristics of the nanoemulsion formed via the ouzo effect, such as droplet size and stability, are influenced by various factors including the initial concentration of trans-anethole, the ratio of water to the cosolvent, and the rate of water addition.

Droplet Size and Distribution

The droplet size in a trans-anethole ouzo system is a critical parameter that influences the stability and application of the nanoemulsion. Studies have shown that both the growth constant and the number of nucleated droplets are directly proportional to the concentration of trans-anethole.[2][4]

| Initial Trans-Anethole Concentration (v/v in Ethanol) | Dilution Rate of Water (µL/min) | Observed Droplet Characteristics | Reference |

| 20% | 3 | Droplets appear after ~30 minutes and grow over time. | [4] |

| 5% | 3 | In-situ formation and growth of confined droplets observed. | [4] |

| ~1% (Commercial Ouzo) | 3 | Evolution of phase separation observed. | [4] |

Stability of Trans-Anethole Nanoemulsions

Nanoemulsions formed via the ouzo effect exhibit remarkable kinetic stability, remaining dispersed for months without significant coalescence.[3] The growth of droplets is primarily governed by Ostwald ripening, a process where larger droplets grow at the expense of smaller ones. However, in the ouzo system, the rate of Ostwald ripening is significantly slowed, contributing to the long-term stability of the emulsion.[3] Studies have shown a saturation limit for droplet growth at a radius of approximately 1.5 µm.[3]

| Storage Condition | Time | Observation | Reference |

| Room Temperature | Months | Emulsions remain stable. | [3] |

| 4°C and 25°C | 1 year | Nanoemulsion with a droplet size of ~15 nm showed no significant change. | [5] |